molecular formula C14H15N3OS2 B2418797 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1351398-79-2

3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2418797
CAS No.: 1351398-79-2
M. Wt: 305.41
InChI Key: XYYPNHMXBQBJOH-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C14H15N3OS2 and its molecular weight is 305.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds structurally similar to 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one have been synthesized and evaluated for their antitumor activities. These compounds displayed potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Several derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones, which are related to the compound , have been synthesized and tested for their antimicrobial properties. Some of these derivatives showed moderate and selective activity against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Candia et al., 2017).

Synthesis and Chemical Reactivity

The synthesis of various thieno[3,2-d]pyrimidin-4-ones, including structures similar to the compound , has been extensively studied. These studies focus on the synthesis process, the reactivity of these compounds, and the creation of derivatives with different functional groups (Shestakov et al., 2014).

Properties

IUPAC Name

5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-8(2)5-7-17-13(18)11-10(16-14(17)19)9-4-3-6-15-12(9)20-11/h3-4,6,8H,5,7H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYPNHMXBQBJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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